N-1 vs. C-2 Cyclohexylethyl Substitution: Regiochemical Differentiation with Consequences for Hydrogen-Bonding and Target Engagement
The target compound places the cyclohexylethyl group at the N-1 position of the benzimidazole ring, whereas the most biologically characterized analogs (EJMCh-6, 5-chloro-2-(2-cyclohexylethyl)benzimidazole, and the Gobis et al. antimycobacterial series) bear this substituent at the C-2 position [1][2]. This regiochemical difference is functionally consequential: the Krause et al. (2018) quantum chemical and SAR study demonstrated that the N-1 imine nitrogen is essential for antituberculosis activity, and that C-2 substitution parity (even vs. odd alkyl linker length) produces >2-fold MIC variation—1.5–3.1 µg/mL for even-carbon linkers versus 6.25–25 µg/mL for odd-carbon linkers against M. tuberculosis H37Rv [1]. The target compound, by occupying the N-1 position with a bulky cyclohexylethyl group, eliminates the free N-1 imine nitrogen that is critical for the antituberculosis pharmacophore described in this SAR model, and simultaneously preserves the C-2 methyl group for alternative target interactions [1].
| Evidence Dimension | Regiochemical substitution position (N-1 vs. C-2) and its functional consequence on antituberculosis pharmacophore integrity |
|---|---|
| Target Compound Data | Cyclohexylethyl at N-1; C-2 methyl; N-1 imine nitrogen blocked by alkylation; no reported antituberculosis MIC data |
| Comparator Or Baseline | C-2 cyclohexylethyl benzimidazoles (compounds 3, 4 in Krause et al. 2018): MIC = 1.5–3.1 µg/mL (5–13 µM) against M. tuberculosis H37Rv and Spec. 210 [1] |
| Quantified Difference | The N-1 substitution eliminates the free imine nitrogen essential for antituberculosis activity (per SAR model); C-2 substituted analogs with odd carbon linkers show >2-fold lower activity than even linkers [1] |
| Conditions | In vitro tuberculostatic assay against M. tuberculosis H37Rv and clinical Spec. 210 strain; MIC by two-fold classical test-tube dilution method [1] |
Why This Matters
For researchers studying benzimidazole SAR, this compound provides a unique tool to interrogate the contribution of N-1 substitution to biological activity, since the vast majority of published benzimidazole SAR data pertains to C-2 substituted analogs; this compound is not a substitute for C-2 cyclohexylethyl benzimidazoles in antimycobacterial programs, but serves as a distinct scaffold for N-1-focused derivatization strategies.
- [1] Krause M, Foks H, Augustynowicz-Kopeć EM, Napiórkowska A, Szczesio M, Gobis K. Synthesis and Tuberculostatic Activity Evaluation of Novel Benzazoles with Alkyl, Cycloalkyl or Pyridine Moiety. Molecules. 2018;23(4):985. doi:10.3390/molecules23040985 View Source
- [2] Gobis K, Foks H, Suchan K, Augustynowicz-Kopeć E, Napiórkowska A, Bojanowski K. Synthesis and evaluation of in vitro antimycobacterial activity of novel 1H-benzo[d]imidazole derivatives and analogues. Eur J Med Chem. 2015;89:13-20. doi:10.1016/j.ejmech.2014.10.031 View Source
